Cas no 1506236-44-7 (2-(furan-2-yl)propan-2-yl(methyl)amine)
2-(furan-2-yl)propan-2-yl(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- 2-(furan-2-yl)propan-2-yl(methyl)amine
- EN300-1832628
- 1506236-44-7
- [2-(furan-2-yl)propan-2-yl](methyl)amine
-
- Inchi: 1S/C8H13NO/c1-8(2,9-3)7-5-4-6-10-7/h4-6,9H,1-3H3
- InChI Key: JUHYVMHLNSNRLS-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(C)(C)NC
Computed Properties
- Exact Mass: 139.099714038g/mol
- Monoisotopic Mass: 139.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 25.2Ų
2-(furan-2-yl)propan-2-yl(methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1832628-0.05g |
[2-(furan-2-yl)propan-2-yl](methyl)amine |
1506236-44-7 | 0.05g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1832628-0.1g |
[2-(furan-2-yl)propan-2-yl](methyl)amine |
1506236-44-7 | 0.1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1832628-0.25g |
[2-(furan-2-yl)propan-2-yl](methyl)amine |
1506236-44-7 | 0.25g |
$1209.0 | 2023-09-19 | ||
| Enamine | EN300-1832628-0.5g |
[2-(furan-2-yl)propan-2-yl](methyl)amine |
1506236-44-7 | 0.5g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1832628-1.0g |
[2-(furan-2-yl)propan-2-yl](methyl)amine |
1506236-44-7 | 1g |
$1315.0 | 2023-05-26 | ||
| Enamine | EN300-1832628-2.5g |
[2-(furan-2-yl)propan-2-yl](methyl)amine |
1506236-44-7 | 2.5g |
$2576.0 | 2023-09-19 | ||
| Enamine | EN300-1832628-5.0g |
[2-(furan-2-yl)propan-2-yl](methyl)amine |
1506236-44-7 | 5g |
$3812.0 | 2023-05-26 | ||
| Enamine | EN300-1832628-10.0g |
[2-(furan-2-yl)propan-2-yl](methyl)amine |
1506236-44-7 | 10g |
$5652.0 | 2023-05-26 | ||
| Enamine | EN300-1832628-1g |
[2-(furan-2-yl)propan-2-yl](methyl)amine |
1506236-44-7 | 1g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1832628-5g |
[2-(furan-2-yl)propan-2-yl](methyl)amine |
1506236-44-7 | 5g |
$3812.0 | 2023-09-19 |
2-(furan-2-yl)propan-2-yl(methyl)amine Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 2-(furan-2-yl)propan-2-yl(methyl)amine
Introduction to 2-(furan-2-yl)propan-2-yl(methyl)amine (CAS No. 1506236-44-7) and Its Emerging Applications in Chemical Biology
The compound 2-(furan-2-yl)propan-2-yl(methyl)amine (CAS No. 1506236-44-7) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural features, combining a furan ring with an amine-substituted propanyl group, make it a versatile scaffold for designing novel bioactive molecules. This introduction delves into the compound's chemical properties, synthetic pathways, and its emerging applications, particularly in drug discovery and molecular recognition.
The molecular structure of 2-(furan-2-yl)propan-2-yl(methyl)amine consists of a furan moiety linked to a propyl chain that is further substituted with a methylamine group. The presence of the furan ring introduces notable electronic and steric properties, making it an attractive component in medicinal chemistry. The furan ring is known for its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for molecular recognition processes. Additionally, the amine functionality provides a site for further derivatization, enabling the creation of more complex and functionalized molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of furan-based derivatives. The compound 2-(furan-2-yl)propan-2-yl(methyl)amine has emerged as a promising candidate for several therapeutic applications. One of the most notable areas of research is its role as a precursor in the synthesis of bioactive peptides and peptidomimetics. The structural motif of this compound allows it to mimic natural amino acid sequences, facilitating the development of novel drugs that can interact with biological targets with high specificity.
Recent studies have highlighted the compound's utility in designing small-molecule inhibitors targeting enzyme-driven diseases. For instance, researchers have leveraged its structural framework to develop inhibitors of kinases and other enzyme families involved in cancer progression. The ability of 2-(furan-2-yl)propan-2-yl(methyl)amine to modulate enzyme activity lies in its capacity to bind to the active sites or allosteric pockets of target enzymes, thereby inhibiting their function. This has opened up new avenues for developing targeted therapies with reduced side effects.
The synthetic route to 2-(furan-2-yl)propan-2-yl(methyl)amine involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key steps include nucleophilic substitution reactions between furan derivatives and alkyl halides, followed by reduction and functional group modifications. Advances in catalytic methods have further streamlined these processes, making it feasible to produce this compound on a larger scale for industrial applications. Such synthetic advancements are crucial for enabling high-throughput screening and drug discovery initiatives.
In addition to its pharmacological applications, 2-(furan-2-yl)propan-2-yl(methyl)amine has shown promise in materials science and nanotechnology. Its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry. These metal complexes have been explored for their catalytic properties and potential use in catalytic converters and other industrial processes. Furthermore, the compound's interaction with nanoparticles has been studied for applications in drug delivery systems, where it acts as a stabilizing agent or targeting ligand.
The growing body of research on 2-(furan-2-yl)propan-2-yl(methyl)amine underscores its significance as a building block in chemical biology. Its unique structural features offer a rich platform for innovation, driving advancements across multiple disciplines. As our understanding of its properties continues to expand, so too will its applications in medicine, materials science, and beyond. Future research directions may explore its role in developing next-generation therapeutics targeting complex diseases such as neurodegenerative disorders and infectious diseases.
Overall,CAS No 1506236 - 44 - 7 is not just a chemical entity but a symbol of innovation in modern science. Its journey from laboratory curiosity to potential therapeutic agent exemplifies the power of interdisciplinary collaboration and cutting-edge research methodologies. As scientists continue to unravel its mysteries,this molecule promises to play an increasingly pivotal role in shaping the future of chemical biology.
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